Heptyl cinnamate
CAS No.: 10032-08-3
Cat. No.: VC21238171
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10032-08-3 |
---|---|
Molecular Formula | C16H22O2 |
Molecular Weight | 246.34 g/mol |
IUPAC Name | heptyl 3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C16H22O2/c1-2-3-4-5-9-14-18-16(17)13-12-15-10-7-6-8-11-15/h6-8,10-13H,2-5,9,14H2,1H3 |
Standard InChI Key | DCXNRXBLAGAHIL-UHFFFAOYSA-N |
Isomeric SMILES | CCCCCCCOC(=O)/C=C/C1=CC=CC=C1 |
SMILES | CCCCCCCOC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES | CCCCCCCOC(=O)C=CC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Heptyl cinnamate is an organic compound belonging to the class of cinnamic acid esters. Its structure is characterized by a heptyl group attached to the cinnamate moiety, which contributes to its unique physical and chemical properties. This structural configuration plays a crucial role in determining the compound's biological activities and applications.
Basic Chemical Information
The compound is formally identified as heptyl 3-phenylprop-2-enoate (IUPAC name) and possesses the following properties:
Parameter | Value |
---|---|
CAS Number | 10032-08-3 |
Molecular Formula | C16H22O2 |
Molecular Weight | 246.34 g/mol |
Physical State | Liquid |
Density | 0.982-0.990 |
Odor Profile | Pleasant, hyacinth-like |
InChI Key | DCXNRXBLAGAHIL-UHFFFAOYSA-N |
SMILES Notation | CCCCCCCOC(=O)C=CC1=CC=CC=C1 |
The compound features a phenyl ring connected to a carbonyl group through a conjugated system, with the heptyl chain providing significant lipophilicity to the molecule. This unique structure contributes to its solubility profile and interaction with biological systems.
Synthesis and Preparation Methods
Heptyl cinnamate is primarily synthesized through esterification reactions, with several methodologies developed to optimize yield and purity.
Standard Esterification
The most common synthesis route involves the direct esterification of cinnamic acid with heptanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and proceeds under reflux conditions to facilitate ester bond formation. The basic reaction can be represented as:
Cinnamic acid + Heptanol → Heptyl cinnamate + Water
Advanced Industrial Production Methods
In industrial settings, the production of heptyl cinnamate employs more sophisticated approaches:
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Continuous-flow microreactors provide advantages in reaction control, higher yields, and reduced reaction times.
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Enzymatic catalysis using specialized lipases (e.g., Lipozyme® TL IM) enhances esterification efficiency and reduces environmental impact.
These advanced methods reflect the growing importance of green chemistry principles in industrial chemical production.
Chemical Reactivity
Heptyl cinnamate participates in various chemical reactions that are characteristic of esters and compounds with conjugated systems.
Hydrolysis Reactions
Like other esters, heptyl cinnamate undergoes hydrolysis in both acidic and basic conditions. Evidence from studies on related compounds suggests that cinnamate esters hydrolyze rapidly to their component acid and alcohol . This reactivity has significant implications for its metabolism in biological systems.
Other Significant Reactions
The compound can participate in several other reaction types:
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Oxidation reactions with agents like potassium permanganate can modify the ester group
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Reduction reactions with agents such as lithium aluminum hydride can convert the ester to corresponding alcohols
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Substitution reactions, particularly at the ester group, can generate various derivatives
These reaction pathways provide opportunities for the development of derivative compounds with potentially enhanced biological activities.
Biological Activities
Heptyl cinnamate exhibits a range of biological activities that make it valuable for both research and commercial applications.
Antioxidant Properties
Studies indicate that heptyl cinnamate, like other alkyl cinnamates, demonstrates significant antioxidant properties. The compound can scavenge free radicals and protect cellular components from oxidative damage. This activity appears to be influenced by the length of the alkyl chain, which affects the compound's ability to interact with lipid membranes.
Antimicrobial Activity
Research has demonstrated that heptyl cinnamate possesses antimicrobial properties against various pathogenic organisms. The compound has shown particular effectiveness against fungal strains, suggesting potential applications as a natural antifungal agent.
Activity Type | EC50 (μg/mL) | Notes |
---|---|---|
Antifungal | 17.4 | Effective against multiple fungal strains |
Anti-inflammatory Effects
Heptyl cinnamate has been investigated for its anti-inflammatory properties. These effects are attributed to the compound's ability to interact with biological membranes and enzymes, potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
Activity Type | EC50/IC50 (μg/mL) | Target |
---|---|---|
Cytotoxicity | 22.6 | Significant inhibition in WiDr colon cancer cells |
Structure-Activity Relationship
The biological activity of heptyl cinnamate is significantly influenced by its structural characteristics, providing valuable insights for medicinal chemistry.
Alkyl Chain Length Effects
The length of the alkyl chain plays a crucial role in determining the compound's lipophilicity and membrane interaction capabilities. Research indicates that longer chains, such as the heptyl group in heptyl cinnamate, generally enhance cytotoxicity and antimicrobial activity compared to shorter-chain homologs.
Functional Group Modifications
Variations in the functional groups attached to the phenyl ring of the cinnamate moiety can significantly alter biological activity. Specific substitutions can enhance antioxidant or anticancer properties, offering directions for the development of more potent derivatives.
Metabolism and Pharmacokinetics
The metabolism of heptyl cinnamate follows patterns similar to other cinnamate esters, with implications for its bioavailability and therapeutic potential.
Hydrolysis and Absorption
Based on studies of related compounds like methyl cinnamate, heptyl cinnamate likely undergoes partial hydrolysis in the stomach and more extensive hydrolysis in the gut. Research on methyl cinnamate showed 9% hydrolysis in the stomach and 40% in the gut .
Metabolic Pathways
After hydrolysis to cinnamic acid and heptanol, the resulting compounds follow distinct metabolic pathways:
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Cinnamic acid is primarily converted to hippuric acid (approximately 66%) and benzoylglucuronide (approximately 5%), based on studies of methyl cinnamate metabolism .
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The alcohol component (heptanol) likely undergoes oxidation to the corresponding aldehyde and carboxylic acid, followed by further metabolism.
Applications
Heptyl cinnamate finds applications across multiple industries due to its pleasant odor profile and biological activities.
Fragrance and Flavoring Applications
The compound is utilized in the formulation of fragrances due to its pleasant hyacinth-like odor. It also serves as a flavoring agent in food products, classified under specific regulatory frameworks.
Cosmetic Formulations
Heptyl cinnamate is incorporated into cosmetic products, where it can enhance product appeal while potentially providing functional benefits such as skin conditioning.
Comparison with Similar Compounds
Heptyl cinnamate's properties can be better understood by comparing it with related cinnamate esters.
Structural Homologs
Several structural homologs of heptyl cinnamate exist, differing primarily in the length of the alkyl chain:
Functional Differences
Compared to other cinnamate esters, heptyl cinnamate offers several distinctive characteristics:
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Enhanced membrane permeability due to the longer alkyl chain
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Potentially stronger antimicrobial activity against specific pathogens
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Unique odor profile suitable for specialized fragrance applications
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